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molecular formula C19H17O2P B1331398 2-(Diphenylphosphorylmethyl)phenol CAS No. 70127-50-3

2-(Diphenylphosphorylmethyl)phenol

Cat. No. B1331398
M. Wt: 308.3 g/mol
InChI Key: NQWHOPCJTGVYOX-UHFFFAOYSA-N
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Patent
US04621123

Procedure details

In a reactor equipped with a thermometer, a stirrer and a condenser were placed 99.2 g of o-(hydroxymethyl)phenol and 400 ml of tetrahydrofuran. They were made into a uniform solution. Thereto was added 184 g of ethyldiphenylphosphinite. The resulting mixture was subjected to reaction for 3 hr with heating and stirring. The reaction mixture was cooled and the resulting white crystal precipitate was separated by filtration and then dried to obtain 180 g of o-(diphenylphosphinylmethyl)phenol. Yield: 73% Melting point: 179° C.
Quantity
99.2 g
Type
reactant
Reaction Step One
Quantity
184 g
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
O[CH2:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[OH:9].C([O:12][P:13]([C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1)[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1)C>O1CCCC1>[C:14]1([P:13]([CH2:2][C:3]2[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=2[OH:9])([C:20]2[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=2)=[O:12])[CH:15]=[CH:16][CH:17]=[CH:18][CH:19]=1

Inputs

Step One
Name
Quantity
99.2 g
Type
reactant
Smiles
OCC1=C(C=CC=C1)O
Step Two
Name
Quantity
184 g
Type
reactant
Smiles
C(C)OP(C1=CC=CC=C1)C1=CC=CC=C1
Step Three
Name
Quantity
400 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a reactor equipped with a thermometer, a stirrer and a condenser
CUSTOM
Type
CUSTOM
Details
The resulting mixture was subjected to reaction for 3 hr
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
with heating
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
CUSTOM
Type
CUSTOM
Details
the resulting white crystal precipitate was separated by filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)P(=O)(C1=CC=CC=C1)CC1=C(C=CC=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 180 g
YIELD: PERCENTYIELD 73%
YIELD: CALCULATEDPERCENTYIELD 73.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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